Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006082
InChI: InChI=1S/C10H12BrNO4S/c1-12(2)17(14,15)9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3
SMILES:
Molecular Formula: C10H12BrNO4S
Molecular Weight: 322.18 g/mol

Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate

CAS No.:

Cat. No.: VC18006082

Molecular Formula: C10H12BrNO4S

Molecular Weight: 322.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate -

Specification

Molecular Formula C10H12BrNO4S
Molecular Weight 322.18 g/mol
IUPAC Name methyl 3-bromo-4-(dimethylsulfamoyl)benzoate
Standard InChI InChI=1S/C10H12BrNO4S/c1-12(2)17(14,15)9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3
Standard InChI Key BXRLXYSJZZCYAP-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)OC)Br

Introduction

Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate is an organic compound characterized by its structural features, including a methyl ester group, a bromine atom at the 3-position of the benzene ring, and a dimethylsulfamoyl group attached to the 4-position. Its molecular formula is C11H14BrN2O3S, classifying it as a benzoate derivative. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Synthesis and Preparation

The synthesis of methyl 3-bromo-4-(dimethylsulfamoyl)benzoate typically involves several key steps, although detailed synthesis protocols are not provided in the available literature. Generally, such compounds are synthesized through reactions involving halogenation and sulfamoylation of benzoic acid derivatives.

Comparative Compounds

Several compounds share structural similarities with methyl 3-bromo-4-(dimethylsulfamoyl)benzoate. These include:

Compound NameStructural FeaturesUnique Properties
Methyl 4-bromobenzoateBromine at the 4-positionLacks sulfamoyl group; primarily used as a reagent.
Dimethylsulfamoyl benzoic acidSulfamoyl group at the benzoic acid positionExhibits strong antibacterial activity.
Methyl 3-bromo-4-methoxybenzoateMethoxy group at the 4-positionDifferent substituent impacting solubility and reactivity.
Methyl 3-chloro-4-(dimethylsulfamoyl)benzoateChlorine instead of brominePotentially different reactivity due to halogen substitution.

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